REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH2:9])[C:6]([N+:10]([O-])=O)=[CH:5][CH:4]=1.[H][H]>CCO.[Pd]>[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH2:9])[C:6]([NH2:10])=[CH:5][CH:4]=1
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Name
|
|
Quantity
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26 g
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Type
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reactant
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Smiles
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COC1=CC=C(C(=N1)N)[N+](=O)[O-]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
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15 g
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Type
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catalyst
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Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction was filtered through a Celite pad
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Type
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WASH
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Details
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the pad washed with EtOH (500 ml)
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Type
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CUSTOM
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Details
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EtOH was evaporated
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=N1)N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |